

Application Notes and Protocols for TP-238 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of **TP-238**, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document includes recommended dosage and concentration ranges for various cell-based assays, detailed experimental protocols, and insights into the signaling pathways affected by **TP-238**.

Introduction to TP-238

TP-238 is a valuable chemical probe for studying the biological roles of CECR2 and BPTF, which are integral components of chromatin remodeling complexes.[1] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and is implicated in c-MYC driven cancers.[1] CECR2 is also involved in chromatin remodeling and has been linked to developmental processes and DNA damage responses. By inhibiting the acetyl-lysine binding activity of their bromodomains, **TP-238** offers a powerful tool to investigate the downstream consequences of CECR2 and BPTF inhibition in various cellular contexts, particularly in cancer biology. For cellular assays, a concentration of no more than 2 μM is generally recommended. [1]

Quantitative Data Summary



The following tables summarize the key in vitro quantitative data for **TP-238**, providing a reference for designing and interpreting experiments.

Table 1: Biochemical Activity of TP-238

Target	Assay Type	Value	Reference
CECR2	Alphascreen IC50	30 nM	[1]
BPTF	Alphascreen IC50	350 nM	[1]
CECR2	Isothermal Titration Calorimetry (ITC) Kd	10 nM	[1]
BPTF	Isothermal Titration Calorimetry (ITC) Kd	120 nM	[1]

Table 2: Cellular Activity of TP-238

Target	Assay Type	Value (EC50)	Cell Line	Reference
CECR2	NanoBRET™ Target Engagement	200-300 nM	HEK293	[1]
BPTF	NanoBRET™ Target Engagement	200-300 nM	HEK293	[1]

Table 3: Selectivity Profile of TP-238

Off-Target	Assay Type	Value (IC50)	Notes	Reference
BRD9	Biochemical Assay	1.4 μΜ	Closest bromodomain off-target	[1]
Kinase Panel (338 kinases)	Biochemical Assay	No activity	Tested at 1 μM	[1]



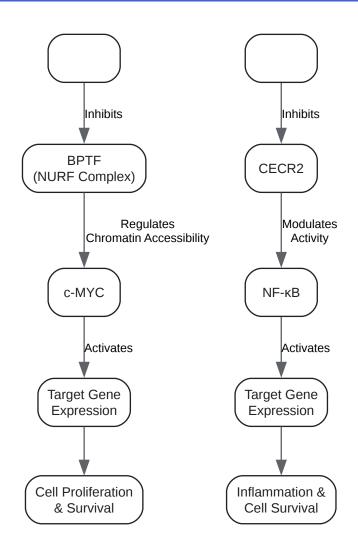
Signaling Pathways

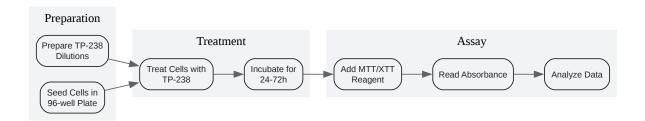
TP-238, by inhibiting CECR2 and BPTF, is expected to modulate specific downstream signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of **TP-238**.

BPTF-Mediated Signaling

BPTF, as part of the NURF complex, plays a role in chromatin remodeling and has been shown to be involved in the regulation of c-MYC transcriptional activity.[1] Therefore, inhibition of BPTF by **TP-238** is hypothesized to disrupt c-MYC-dependent gene expression, which is critical for cell proliferation and survival in many cancers.







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References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
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